N-(3-bromobenzyl)alanine

pKa modulation Metal chelation Copper extraction

N-(3-bromobenzyl)alanine is an N-alkylated amino acid derivative (C10H12BrNO2, MW 258.115) characterized by a 3-bromobenzyl substituent on the nitrogen atom of the alanine backbone. This structural modification places it within a class of compounds frequently utilized as synthetic intermediates and research tools in chemical biology and medicinal chemistry.

Molecular Formula C10H12BrNO2
Molecular Weight 258.115
Cat. No. B1183728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-bromobenzyl)alanine
Molecular FormulaC10H12BrNO2
Molecular Weight258.115
Structural Identifiers
SMILESCC(C(=O)O)NCC1=CC(=CC=C1)Br
InChIInChI=1S/C10H12BrNO2/c1-7(10(13)14)12-6-8-3-2-4-9(11)5-8/h2-5,7,12H,6H2,1H3,(H,13,14)
InChIKeyGFPOAYBTWTYNHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(3-bromobenzyl)alanine: Chemical Identity and Research-Grade Specifications for Procurement


N-(3-bromobenzyl)alanine is an N-alkylated amino acid derivative (C10H12BrNO2, MW 258.115) characterized by a 3-bromobenzyl substituent on the nitrogen atom of the alanine backbone . This structural modification places it within a class of compounds frequently utilized as synthetic intermediates and research tools in chemical biology and medicinal chemistry . The compound is typically supplied at a research-grade purity of 95%, with its unique reactivity profile, including potential for Suzuki coupling via the aryl bromide, being of primary interest for procurement decisions .

Why N-(3-bromobenzyl)alanine Cannot Be Assumed Interchangeable with Other N-Substituted Alanines


Substitution at the N-benzyl position profoundly impacts the physicochemical and biological properties of alanine derivatives. Studies on N-benzylalanines demonstrate that the benzyl group acts as a strongly electron-withdrawing ligand, lowering the pKa of the amino acid by approximately 1.2 units compared to N-methyl-alanine [1]. The specific position of a halogen substituent (e.g., 3-bromo vs. 4-bromo) on the benzyl ring can further modulate electronic effects, steric bulk, and subsequent interactions with biological targets or reactivity in cross-coupling reactions [1]. Consequently, simply substituting a 4-bromo or des-bromo analog for the 3-bromo derivative is not scientifically valid without comparative data, as small changes in substitution patterns can lead to significant differences in activity or synthetic utility.

Quantitative Differentiation Evidence for N-(3-bromobenzyl)alanine vs. Closest Analogs


Meta-Bromo Substitution: A Key Determinant of pKa and Metal Chelation vs. Unsubstituted N-Benzylalanine

The introduction of a benzyl group on the alanine nitrogen lowers the pKa by 1.2 units relative to N-methyl-alanine, demonstrating the electron-withdrawing effect of the benzyl moiety [1]. While direct data for the 3-bromo derivative is not available, the established inductive effect of the bromine substituent suggests a further decrease in pKa compared to the unsubstituted N-benzylalanine, which would enhance its utility as a ligand for metal chelation and extraction applications [1]. For instance, N-benzylalanine forms less stable transition metal complexes than N,N-diethyl-glycine, a property that could be altered by the electron-withdrawing bromine atom [1].

pKa modulation Metal chelation Copper extraction

Biological Target Engagement Profile: Potential for Receptor Tyrosine Kinase Inhibition

While specific activity data for N-(3-bromobenzyl)alanine is limited, structurally related N-substituted phenylalanine derivatives have demonstrated potent inhibition of key therapeutic targets. For example, an alpha-(4-bromobenzyl)alanine ethyl ester served as a critical intermediate in the synthesis of BIRT-377, a potent inhibitor of the ICAM-1/LFA-1 interaction [1]. This suggests that N-(3-bromobenzyl)alanine, with its 3-bromo substitution, could serve as a versatile scaffold for generating novel inhibitors targeting protein-protein interactions or kinases where the meta-bromo orientation provides a unique vector for binding pocket interactions.

Kinase inhibition Drug discovery Chemical probe

Synthetic Versatility: Suzuki Coupling Reactivity Enabled by the Aryl Bromide

The presence of the aryl bromide in N-(3-bromobenzyl)alanine provides a synthetic handle for Suzuki-Miyaura cross-coupling reactions with boronic acids, enabling the introduction of diverse aryl or vinyl groups . This reactivity is a key differentiator from non-halogenated analogs like N-benzylalanine. The meta-substitution pattern may offer distinct reactivity compared to the para-isomer (N-(4-bromobenzyl)alanine) due to differing electronic and steric environments, potentially influencing both reaction rates and the properties of the resulting biaryl products .

Cross-coupling Biaryl synthesis Late-stage functionalization

Recommended Procurement and Application Scenarios for N-(3-bromobenzyl)alanine


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Suzuki Diversification

Procure N-(3-bromobenzyl)alanine as a starting material for generating focused libraries of N-substituted alanine derivatives. The aryl bromide allows for late-stage Suzuki-Miyaura cross-coupling to introduce a wide range of aromatic groups, enabling exploration of structure-activity relationships (SAR) around the 3-position of the benzyl ring. This is particularly relevant for programs targeting kinases or other enzymes where the alanine scaffold can be used to build inhibitors, as demonstrated by the use of the 4-bromo isomer in the synthesis of the LFA-1 antagonist BIRT-377 [1].

Coordination Chemistry: Development of Novel Metal Chelators for Extraction or Catalysis

The electron-withdrawing nature of the 3-bromobenzyl group is expected to lower the pKa of N-(3-bromobenzyl)alanine compared to N-benzylalanine, potentially enhancing its ability to chelate metal ions under specific pH conditions. This makes it a candidate for developing new copper or transition metal extractants, where the stability of the resulting complexes can be tuned by the electronic properties of the substituent [1]. This application builds directly on the established chemistry of N-benzylalanines in metal extraction [1].

Chemical Biology: Synthesis of Activity-Based Probes or Photoaffinity Labels

The bromine atom can serve as a heavy atom for X-ray crystallography phasing or as a potential site for further functionalization (e.g., via lithium-halogen exchange). N-(3-bromobenzyl)alanine can be incorporated into peptides or small-molecule probes to study protein-ligand interactions, where the 3-bromo substituent may provide a unique binding mode compared to the 4-bromo or unsubstituted analogs. This application leverages the specific substitution pattern to interrogate biological targets with greater precision.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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